molecular formula C19H20N4O3S3 B2618177 (Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 497241-55-1

(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2618177
CAS No.: 497241-55-1
M. Wt: 448.57
InChI Key: PYYCAYUNRQRUQR-OWBHPGMISA-N
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Description

The compound (Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring a thiazolidin-4-one core with distinct substitutions:

  • 5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene): A fused pyrido-pyrimidinone moiety with a thiomorpholino substituent, likely influencing steric bulk and hydrogen-bonding capacity.
  • 3-(2-Methoxyethyl) group: A hydrophilic side chain that may improve solubility and pharmacokinetic properties.

Structural characterization methods such as X-ray crystallography (via SHELX programs) and 13C NMR are critical for confirming its stereochemistry and tautomeric forms.

Properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c1-26-9-6-23-18(25)14(29-19(23)27)12-13-16(21-7-10-28-11-8-21)20-15-4-2-3-5-22(15)17(13)24/h2-5,12H,6-11H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYCAYUNRQRUQR-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class, known for its diverse biological activities. The structure of this compound incorporates multiple functional groups that contribute to its pharmacological potential, particularly in medicinal chemistry.

Structural Characteristics

The compound features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms, alongside a pyrido-pyrimidine moiety. This structural configuration is significant, as compounds with similar structures often exhibit notable biological activities, including anticancer and antimicrobial effects.

Biological Activity Overview

Research indicates that thiazolidinones, including the target compound, have shown various biological activities:

  • Anticancer Activity : Thiazolidinone derivatives are recognized for their ability to inhibit cancer cell proliferation. Studies have demonstrated that these compounds can act as multi-target enzyme inhibitors, making them promising candidates for anticancer drug development .
  • Antimicrobial Properties : The compound has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinones have exhibited higher efficacy than traditional antibiotics like ampicillin and streptomycin .
  • Enzyme Inhibition : Research has highlighted the potential of thiazolidinone derivatives in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. Molecular docking studies reveal strong binding interactions between these compounds and the active sites of target enzymes .

Anticancer Studies

Recent literature reviews indicate that thiazolidinone scaffolds have been extensively studied for their anticancer properties. For example, compounds derived from this scaffold have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)15Cell cycle arrest
Compound CA549 (Lung)12Inhibition of proliferation

Antimicrobial Studies

In antimicrobial studies, thiazolidinone derivatives have shown remarkable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate their potency compared to standard antibiotics.

Bacterial StrainMIC (mg/mL)Reference Antibiotic MIC (mg/mL)
E. coli0.0040.05 (Ampicillin)
S. aureus0.0080.02 (Streptomycin)
En. cloacae0.0030.01 (Ampicillin)

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of a thiazolidinone derivative on MCF-7 breast cancer cells, revealing an IC50 value of 10 µM and significant apoptosis induction through caspase activation.
  • Case Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were tested against E. coli and S. aureus, showing MIC values significantly lower than those of conventional antibiotics, suggesting their potential as effective alternatives in treating bacterial infections.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation.

Antiviral Activity

Research indicates that derivatives of thiazolidinones possess antiviral properties, particularly against HIV. In silico studies have shown that such compounds can effectively inhibit the gp41 protein, which plays a crucial role in HIV entry into host cells. However, toxicity to host cells remains a concern, limiting the assessment of their antiviral efficacy .

Antidiabetic Potential

Thiazolidinone derivatives have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataracts. Studies have shown that certain derivatives can significantly reduce blood glucose levels and improve insulin sensitivity in diabetic models .

Antimicrobial Properties

Compounds with thiazolidinone structures have demonstrated antimicrobial activity against various pathogens. The mechanism often involves the inhibition of critical bacterial enzymes or disruption of cell wall synthesis .

Case Study 1: Antiviral Activity Assessment

In a study investigating the antiviral potential of thiazolidinone derivatives, several compounds were synthesized and tested against HIV-1 and HIV-2. Although they showed promising interactions with the gp41 protein through molecular docking studies, high cytotoxicity prevented further evaluation of their antiviral effects .

Case Study 2: Antidiabetic Efficacy

A series of substituted thiazolidinones were synthesized and evaluated for their aldose reductase inhibitory activity. One compound exhibited selective inhibition of ALR2 over ALR1 and showed beneficial effects on body weight and blood glucose levels in diabetic rats .

Comparative Analysis of Related Compounds

Compound Name Biological Activity Mechanism
Thiazolidinedione DerivativesAntidiabeticAldose reductase inhibition
Pyridopyrimidine DerivativesAntiviralgp41 inhibition
Thiazolidinone AntibioticsAntimicrobialCell wall synthesis disruption

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related derivatives from the literature:

Compound Core Structure Key Substituents Synthesis Method Reported Bioactivity Reference
Target Compound Thiazolidin-4-one (2-thioxo) 5-(Pyrido-pyrimidinone-thiomorpholino), 3-(2-methoxyethyl) Not specified Not reported
Compound 11 () Thiazolidin-4-one 5-(Hydroxycoumarin), 3-(thieno[3,4-d]pyrimidinone) Microwave-assisted Not specified
Compound 19 () Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo, 2-methylthieno-pyrimidinone Conventional/microwave Not specified
Compound 4j () Thiazolidin-4-one Coumarin-3-yl, tetrazolyl, pyrazol-3-one Conventional Not specified
Compound 50 () Thiazolidin-4-one Azo-linked phenyl groups 2-Mercaptoacetic acid Antimicrobial, antioxidant

Key Observations

Core Modifications: The target’s 2-thioxothiazolidin-4-one core is shared with compounds in , and 6. The thioxo group is associated with increased electrophilicity, which may enhance interactions with biological targets (e.g., enzymes or receptors) . Fused pyrido-pyrimidinone substituent in the target is structurally distinct from the coumarin () or thieno-pyrimidine () groups in analogs. This moiety could confer unique binding affinities, particularly in kinase or protease inhibition.

Substituent Effects: The thiomorpholino group (a sulfur-containing morpholine derivative) in the target may improve solubility and metabolic stability compared to phenyl () or coumarin groups ().

Synthetic Routes: Microwave-assisted synthesis () is efficient for thiazolidinone derivatives, but the target’s complex substituents might require multi-step conventional methods.

Hypothetical Pharmacological Implications

While biological data for the target compound are unavailable, structural analogs provide clues:

  • Antimicrobial Activity: Thiazolidin-4-ones with azo linkages () show moderate activity, suggesting the target’s thiomorpholino group could enhance potency .
  • Antiviral Potential: Pyrido-pyrimidinone scaffolds resemble HIV integrase inhibitors (e.g., raltegravir analogs in ), hinting at possible antiviral applications .
  • Antioxidant Properties : The thioxo group’s redox activity () may contribute to radical-scavenging effects.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via a multi-step condensation reaction. A typical method involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo-compound in a DMF/acetic acid solvent mixture (2:1 v/v) for 2 hours . For reproducibility, stoichiometric ratios (e.g., 1:1:3 for thiosemicarbazide:chloroacetic acid:oxo-compound) and controlled heating (80–90°C) are critical. Post-reaction purification via recrystallization from DMF-ethanol improves yield (48–68%) and purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the Z-configuration of the methylene group?

The Z-configuration is confirmed by:

  • ¹H NMR : A downfield shift (δ 7.2–8.1 ppm) for the methylene proton due to conjugation with the thiomorpholino group. Coupling constants (J = 10–12 Hz) between the methylene and adjacent protons further support the stereochemistry .
  • IR : A strong absorption band at 1610–1702 cm⁻¹ for the C=N and C=O groups, with a thiocarbonyl (C=S) stretch at 1250 cm⁻¹ .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC₅₀ calculations .
  • Antioxidant : DPPH radical scavenging assays (IC₅₀ values < 50 µg/mL suggest high activity) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across studies?

Molecular docking (e.g., AutoDock Vina) and MD simulations can identify binding affinities to targets like DNA gyrase (for antimicrobial activity) or topoisomerase II (anticancer). For example, a ΔG ≤ -8 kcal/mol suggests strong binding . Conflicting data may arise from variations in assay conditions (e.g., serum content), which can be normalized using in silico ADMET predictions (e.g., SwissADME) .

Q. What experimental strategies validate the compound’s mechanism of action in cancer cells?

  • Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation (flow cytometry).
  • ROS detection : DCFH-DA fluorescence to measure oxidative stress .
  • Target inhibition : Western blotting for proteins like Bcl-2 (downregulated) and Bax (upregulated) .
  • Synergy studies : Checkerboard assays with cisplatin or doxorubicin to calculate combination indices (CI < 1 indicates synergy) .

Q. How can flow chemistry improve the scalability of its synthesis while maintaining stereochemical integrity?

A continuous-flow reactor with:

  • Residence time : 30–60 minutes at 85°C.
  • Solvent system : Acetic acid/DMF (1:1) with immobilized base catalysts (e.g., Amberlyst A21) to enhance Z-selectivity.
  • In-line analytics : UV-Vis monitoring at 320 nm (λ_max for the thiazolidinone core) ensures real-time quality control .

Q. What advanced structural characterization methods resolve ambiguities in crystallographic data?

  • SC-XRD : Single-crystal X-ray diffraction confirms bond lengths (e.g., C=S at 1.68 Å) and dihedral angles (<10° deviation for planar regions) .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to validate experimental data .
  • PXRD : Match experimental patterns with simulated data (e.g., Mercury software) to detect polymorphic impurities .

Q. How can solubility and bioavailability challenges be addressed without structural modification?

  • Nanoformulation : Liposomal encapsulation (e.g., using phosphatidylcholine) improves aqueous solubility (up to 5 mg/mL) .
  • Co-crystallization : Use succinic acid or nicotinamide as co-formers to enhance dissolution rates (e.g., 80% release in 60 minutes) .
  • Pro-drug design : Introduce ester moieties (e.g., ethyl carboxylates) cleaved by esterases in vivo .

Methodological Notes

  • Stereochemical purity : Chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) ensures >98% enantiomeric excess .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring detect hydrolysis products (e.g., thiomorpholine ring opening) .
  • Data reproducibility : Use ≥3 biological replicates and report SEM/ANOVA for statistical validation .

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